molecular formula C11H14BrNO B14763674 3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline

3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline

Cat. No.: B14763674
M. Wt: 256.14 g/mol
InChI Key: BZSKEZRGBITANI-UHFFFAOYSA-N
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Description

3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom at the third position, a but-3-en-1-yl group attached to the nitrogen atom, and a methoxy group at the fifth position of the aniline ring. These structural features make it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline typically involves the following steps:

    N-Alkylation: The attachment of the but-3-en-1-yl group to the nitrogen atom of the aniline ring can be carried out using an alkylating agent such as but-3-en-1-yl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced forms of the compound.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(but-3-en-1-yl)-4-methoxyaniline: Similar structure but with the methoxy group at the fourth position.

    3-Bromo-N-(but-3-en-1-yl)-5-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.

    3-Bromo-N-(but-3-en-1-yl)-5-hydroxyaniline: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline is unique due to the specific positioning of the bromine, but-3-en-1-yl, and methoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-bromo-N-but-3-enyl-5-methoxyaniline

InChI

InChI=1S/C11H14BrNO/c1-3-4-5-13-10-6-9(12)7-11(8-10)14-2/h3,6-8,13H,1,4-5H2,2H3

InChI Key

BZSKEZRGBITANI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NCCC=C)Br

Origin of Product

United States

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